Comparative Dopamine Receptor Binding Affinity: Pergolide vs. Bromocriptine and Lisuride in Human Striatum
Pergolide demonstrates a distinct D3/D2 receptor selectivity ratio compared to bromocriptine. In human striatal tissue, the Ki(D3)/Ki(D2) ratio was 1 for pergolide, indicating nearly equal affinity for both receptor subtypes, whereas bromocriptine exhibited a ratio of 5.4, reflecting a strong preference for D2 over D3 [1]. This differential receptor engagement profile suggests pergolide's pharmacological effects are mediated by a more balanced activation of D2 and D3 receptors, a property not shared by bromocriptine.
| Evidence Dimension | Dopamine D3/D2 Receptor Selectivity Ratio (Ki(D3)/Ki(D2)) |
|---|---|
| Target Compound Data | Ki(D3)/Ki(D2) = 1 |
| Comparator Or Baseline | Bromocriptine Ki(D3)/Ki(D2) = 5.4; Lisuride Ki(D3)/Ki(D2) = 0.4 |
| Quantified Difference | Pergolide's ratio is 5.4-fold lower than bromocriptine's, indicating substantially higher relative affinity for D3 receptors. |
| Conditions | Competition binding assays using postmortem human striatal tissue and selective radioligands for D2 and D3 receptors. |
Why This Matters
This is a key differentiator for researchers modeling D3-mediated pathways or seeking to understand side effect profiles linked to D3 receptor activation.
- [1] De Keyser J, De Backer JP, Wilczak N, Herroelen L. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum. Prog Neuropsychopharmacol Biol Psychiatry. 1995 Nov;19(7):1147-54. doi: 10.1016/0278-5846(95)00232-4. PMID: 8787038. View Source
